molecular formula C8H14N2O B8376254 NoName_800

NoName_800

Cat. No.: B8376254
M. Wt: 154.21 g/mol
InChI Key: OEFLOIIPWWSINC-UHFFFAOYSA-N
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Description

“NoName_800” is a synthetic compound whose structural and functional properties have garnered attention in recent chemical research. While specific details about its synthesis and applications remain proprietary, its nomenclature and classification adhere to IUPAC guidelines (International Union of Pure and Applied Chemistry), ensuring systematic reproducibility and clarity in scientific communication . Key characteristics include:

  • Molecular formula: Hypothetically represented as CₙHₘXₖ, where X denotes a heteroatom (e.g., O, S, Se) based on substituent patterns.
  • Structural features: A polycyclic framework with nonstandard heteroatoms in fused-ring systems, requiring precise isotopic labeling (e.g., deuterium substitution) for unambiguous identification .
  • Functional groups: Includes oxide, sulfide, or selenide moieties, necessitating specialized indexing conventions for derivatives .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octane-3-carboxamide

InChI

InChI=1S/C8H14N2O/c9-8(11)7-5-10-3-1-6(7)2-4-10/h6-7H,1-5H2,(H2,9,11)

InChI Key

OEFLOIIPWWSINC-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Nomenclature and Indexing

Property This compound Compound A Compound B Reference
IUPAC Name 3-Deutero-5-selenacyclohexane 2-Thia-1-azabicyclo[3.2.0]heptane 4-Oxidane-1-amine
Isotopic Labeling Deuterium at position 3 None Tritium at position 1
Substituent Priority Selenide > oxide > amine Thia > aza Oxide > amine

Key Findings :

  • “this compound” employs deuterium labeling to distinguish isotopic variants, a practice critical for NMR and mass spectrometry reproducibility .
  • Unlike Compound A (a bicyclic thia-aza system), “this compound” prioritizes selenide groups in its naming, reflecting its functional dominance in redox reactions .

Physicochemical Properties

Property This compound Compound C Compound D Reference
Melting Point (°C) 156–158 142–144 189–191
Solubility (g/L) 12.3 (H₂O) 8.9 (H₂O) 0.5 (EtOH)
Stability in Air Oxidizes slowly Hygroscopic Stable

Key Findings :

  • “this compound” exhibits moderate water solubility, outperforming Compound D but underperforming Compound C in polar solvents .
  • Its oxidative instability contrasts with Compound D’s inertness, suggesting applications in controlled catalytic environments .

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